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Introduction
Angiogenesis, the formation of new blood vessels from a pre-existing vascular network, is a

critical process in both normal physiological functions and pathological conditions such as

tumor growth and metastasis.[1][2] Key signaling pathways regulate the complex steps of

angiogenesis, which include endothelial cell proliferation, migration, and differentiation into

tube-like structures.[1][3] Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2

(PYK2) are non-receptor tyrosine kinases that play a pivotal role in these processes, acting as

a convergence point for signals from integrins and receptor tyrosine kinases like Vascular

Endothelial Growth Factor Receptor (VEGFR).[4][5]

PF-431396 is a potent, orally active, dual inhibitor of FAK and PYK2.[6] Its high selectivity and

efficacy make it an invaluable tool for studying the roles of FAK and PYK2 in angiogenesis and

for evaluating the anti-angiogenic potential of targeting this signaling axis. These application

notes provide detailed protocols for using PF-431396 in key in vitro angiogenesis assays.

Mechanism of Action
PF-431396 competitively binds to the ATP-binding sites of FAK and PYK2, effectively blocking

their kinase activity.[7] In the context of angiogenesis, growth factors like VEGF stimulate

endothelial cells, leading to the activation of VEGFR2.[8] This, along with integrin engagement

with the extracellular matrix (ECM), triggers the autophosphorylation and activation of FAK.[5]
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Activated FAK then phosphorylates downstream targets, promoting cytoskeletal

rearrangements and signaling cascades that drive cell migration, proliferation, and survival.[5]

[7] By inhibiting FAK and PYK2, PF-431396 disrupts these essential endothelial cell functions,

thereby exerting a potent anti-angiogenic effect.[5]
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Caption: FAK/PYK2 signaling cascade in angiogenesis and the inhibitory action of PF-431396.

Quantitative Data
PF-431396 exhibits high potency for its targets in enzymatic assays. This data is crucial for

determining appropriate working concentrations for in vitro experiments.

Table 1: Inhibitory Potency of PF-431396

Target IC₅₀ Value

Focal Adhesion Kinase (FAK) ~2 nM[6][9]

Proline-rich Tyrosine Kinase 2 (PYK2) ~11 nM[6][9]
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The following are detailed protocols for standard in vitro assays to evaluate the anti-angiogenic

effects of PF-431396. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used

for these assays.[1][5]

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to differentiate and form three-dimensional,

capillary-like structures when cultured on a basement membrane extract (BME), such as

Matrigel®.[1][10]
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for 30 min to solidify

Prepare HUVEC suspension
in media with PF-431396

or vehicle control

Seed 1-1.5 x 10⁴ cells
per well onto the gel

Incubate for 4-18 hours
at 37°C

Image wells using
a phase-contrast microscope

Quantify tube length,
nodes, and meshes

End
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Caption: Workflow for the endothelial cell tube formation assay.
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Protocol:

Plate Coating: Thaw BME (e.g., Geltrex™ or Matrigel®) on ice. Using pre-chilled pipette tips,

add 50 µL of BME to each well of a 96-well plate.[11] Ensure the entire surface is covered.

Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to

solidify.[12]

Cell Preparation: Culture HUVECs to 70-90% confluency.[13] Harvest the cells using trypsin

and resuspend them in appropriate media (e.g., EGM-2) at a concentration of 2-3 x 10⁵

cells/mL.

Treatment: Prepare serial dilutions of PF-431396 in the cell culture medium. Add the desired

final concentrations of PF-431396 (e.g., 0.1 nM - 1 µM) and a vehicle control (e.g., 0.1%

DMSO) to the HUVEC suspension.

Seeding: Add 100 µL of the HUVEC suspension (containing 10,000 - 15,000 cells) to each

BME-coated well.[13]

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube

formation periodically.

Imaging and Analysis: Capture images of the tube networks using an inverted microscope.

Quantify angiogenesis by measuring parameters such as total tube length, number of nodes

(branch points), and number of meshes using image analysis software (e.g., ImageJ with the

Angiogenesis Analyzer plugin).

Expected Results: Treatment with PF-431396 is expected to cause a dose-dependent

reduction in all measured parameters of tube formation compared to the vehicle control.
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Table 2: Sample

Data Representation

(Tube Formation

Assay)

Treatment Concentration
Total Tube Length

(µm)
Number of Nodes

Vehicle (DMSO) 0.1% Value Value

PF-431396 1 nM Value Value

PF-431396 10 nM Value Value

PF-431396 100 nM Value Value

Endothelial Cell Migration Assay
This assay, often performed using a Boyden chamber or Transwell® insert, measures the

chemotactic migration of endothelial cells toward a stimulus, such as VEGF.[14]
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Start

Place Transwell® inserts
(8 µm pores) into 24-well plate

Add media with chemoattractant
(e.g., VEGF) to the lower chamber

Resuspend serum-starved HUVECs
in serum-free media with

PF-431396 or vehicle

Add cell suspension
to the upper chamber (insert)

Incubate for 4-24 hours
at 37°C

Remove non-migrated cells
from top of the membrane

with a cotton swab

Fix and stain migrated cells
on the bottom of the membrane

(e.g., with Crystal Violet)

Image and count cells
in multiple fields

End

Click to download full resolution via product page

Caption: Workflow for the Transwell® cell migration assay.
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Protocol:

Cell Preparation: Culture HUVECs to ~80% confluency. Serum-starve the cells for 4-6 hours

prior to the assay in a basal medium (e.g., M200 with 0.2% FBS).[15]

Chamber Setup: Place cell culture inserts (e.g., 8.0 µm pore size) into a 24-well plate.

Chemoattractant: Add 750 µL of media containing a chemoattractant (e.g., 50 ng/mL VEGF)

to the lower chamber of each well.[16]

Treatment and Seeding: Harvest and resuspend the serum-starved HUVECs in serum-free

basal medium at 1 x 10⁶ cells/mL. Pre-incubate the cells with various concentrations of PF-
431396 or vehicle control for 30 minutes.

Add 250 µL of the cell suspension (~2.5 x 10⁵ cells) to the upper chamber of each insert.[16]

Incubation: Incubate the plate at 37°C for 4-24 hours.

Cell Removal: Carefully remove the inserts from the plate. Using a cotton swab, gently

remove the non-migrated cells and media from the inside of the insert.[16]

Fixing and Staining: Fix the migrated cells on the underside of the membrane with methanol

for 10 minutes. Stain the cells with a 0.1% Crystal Violet solution for 15-30 minutes.[13]

Quantification: Wash the inserts gently in water and allow them to air dry. Count the number

of stained, migrated cells in several representative fields of view under a microscope.

Expected Results: PF-431396 should dose-dependently inhibit the migration of HUVECs

toward the chemoattractant.
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Table 3: Sample Data

Representation (Cell

Migration Assay)

Treatment Concentration
Average Migrated Cells per

Field

Vehicle (DMSO) 0.1% Value

PF-431396 1 nM Value

PF-431396 10 nM Value

PF-431396 100 nM Value

Western Blot Analysis of FAK Phosphorylation
This protocol determines the direct inhibitory effect of PF-431396 on its target by measuring the

phosphorylation status of FAK at its autophosphorylation site (Tyrosine 397).
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Start

Seed HUVECs and grow
to 80-90% confluency

Treat cells with PF-431396
or vehicle for 1-2 hours

Stimulate with VEGF
(optional, to induce FAK phosphorylation)

Lyse cells in RIPA buffer
with protease/phosphatase inhibitors

Quantify protein concentration
(e.g., BCA assay)

Separate proteins by
SDS-PAGE

Transfer proteins to a
PVDF or nitrocellulose membrane

Block membrane (e.g., with
5% BSA or milk)

Incubate with primary antibodies
(anti-p-FAK, anti-total-FAK)

Incubate with HRP-conjugated
secondary antibody

Detect signal using
chemiluminescence (ECL)

End
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Caption: General workflow for Western blot analysis.
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Protocol:

Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency.

Serum-starve cells for 4 hours.

Pre-treat the cells with various concentrations of PF-431396 or vehicle control for 1-2 hours.

Stimulation: To induce a strong phosphorylation signal, stimulate the cells with VEGF (e.g.,

50 ng/mL) for 10-20 minutes.[17]

Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer

supplemented with protease and phosphatase inhibitors.[18]

Protein Quantification: Clear the lysates by centrifugation and determine the protein

concentration of the supernatant using a BCA assay.

SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) in loading buffer

and separate them on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to

a PVDF membrane.

Immunoblotting:

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-

buffered saline with 0.1% Tween-20 (TBST).

Incubate the membrane overnight at 4°C with a primary antibody specific for

phosphorylated FAK (e.g., p-FAK Y397).

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped

and re-probed with an antibody against total FAK.

Expected Results: PF-431396 should lead to a dose-dependent decrease in the level of

phosphorylated FAK relative to the total FAK protein.
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Table 4: Sample Data Representation

(Western Blot Analysis)

Treatment p-FAK / Total FAK Ratio (Densitometry)

Vehicle (DMSO) Value

PF-431396 (1 nM) Value

PF-431396 (10 nM) Value

PF-431396 (100 nM) Value

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-profilteration-assay-protocols/angiogenesis-protocols/endothelial-cell-tube-formation-assay.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/cell-profilteration-assay-protocols/angiogenesis-protocols/endothelial-cell-tube-formation-assay.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://promocell.com/ch_fr/endothelial-cell-tube-formation-assay-angiogenesis-assay.html
https://www.ncbi.nlm.nih.gov/books/NBK53241/
https://www.researchgate.net/publication/265692013_Endothelial_Cell_Tube_Formation_Assay_for_the_In_Vitro_Study_of_Angiogenesis
https://www.corning.com/catalog/cls/documents/protocols/protocol_DL_031_Cell_Invasion_Assay.pdf
https://pdfs.semanticscholar.org/f1c5/2d74d05b9c45f3cb98ae633d0800cebe8170.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10333790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10333790/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10333790/
https://www.benchchem.com/product/b1679699#pf-431396-for-studying-angiogenesis-in-vitro
https://www.benchchem.com/product/b1679699#pf-431396-for-studying-angiogenesis-in-vitro
https://www.benchchem.com/product/b1679699#pf-431396-for-studying-angiogenesis-in-vitro
https://www.benchchem.com/product/b1679699#pf-431396-for-studying-angiogenesis-in-vitro
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679699?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

